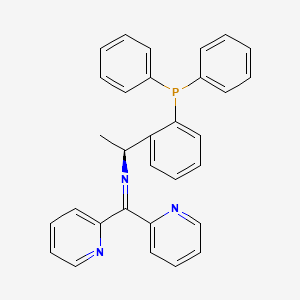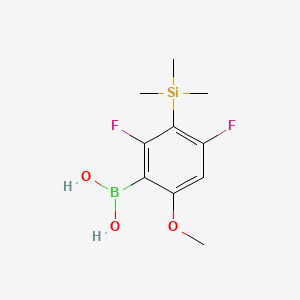
(2,4-Difluoro-6-methoxy-3-(trimethylsilyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Difluoro-6-methoxy-3-(trimethylsilyl)phenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its utility in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both fluorine and methoxy groups on the phenyl ring, along with a trimethylsilyl group, makes this compound unique and versatile for various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Difluoro-6-methoxy-3-(trimethylsilyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. A common method includes the use of a palladium-catalyzed reaction where the aryl halide is treated with a boron reagent such as bis(pinacolato)diboron in the presence of a base like potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced catalysts can further optimize the reaction conditions, making the process more cost-effective and scalable.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the boronic acid group, leading to the formation of boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The aryl boronic acid can participate in various substitution reactions, including nucleophilic aromatic substitution, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
(2,4-Difluoro-6-methoxy-3-(trimethylsilyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are important in pharmaceuticals and materials science.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which (2,4-Difluoro-6-methoxy-3-(trimethylsilyl)phenyl)boronic acid exerts its effects is primarily through its role as a reagent in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide. This process leads to the formation of a new carbon-carbon bond, with the release of the boron species.
Comparison with Similar Compounds
- (3-Methoxyphenyl)boronic acid
- (4-Methoxyphenyl)boronic acid
- (2,4-Difluoro-3-formylphenyl)boronic acid
Comparison: Compared to these similar compounds, (2,4-Difluoro-6-methoxy-3-(trimethylsilyl)phenyl)boronic acid is unique due to the presence of both fluorine and methoxy groups, which can influence its reactivity and selectivity in chemical reactions. The trimethylsilyl group also adds steric bulk, which can affect the compound’s behavior in various synthetic applications.
Properties
IUPAC Name |
(2,4-difluoro-6-methoxy-3-trimethylsilylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BF2O3Si/c1-16-7-5-6(12)10(17(2,3)4)9(13)8(7)11(14)15/h5,14-15H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHLBIFAGPHSIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1OC)F)[Si](C)(C)C)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BF2O3Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
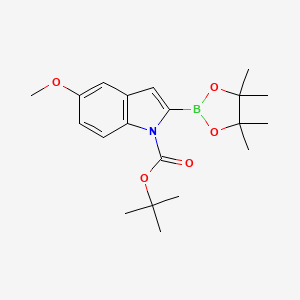
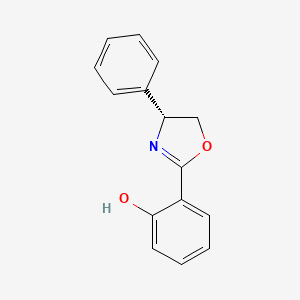
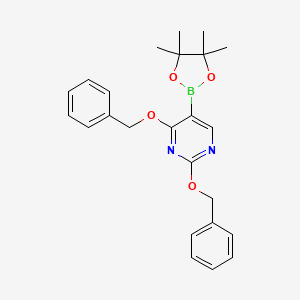
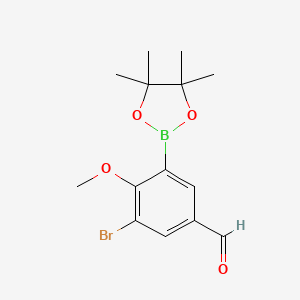
![1-([1,1'-Biphenyl]-4-yl(4-fluorophenyl)methyl)-1H-imidazole](/img/structure/B8249002.png)
![5-(tert-Butyl)benzo[b]thiophen-3-ol](/img/structure/B8249008.png)
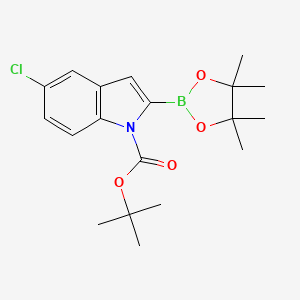
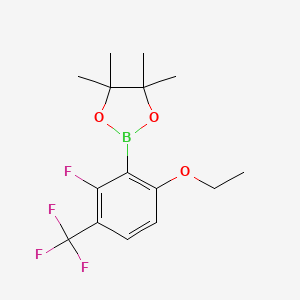

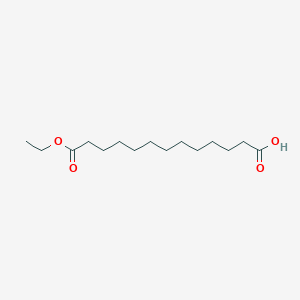

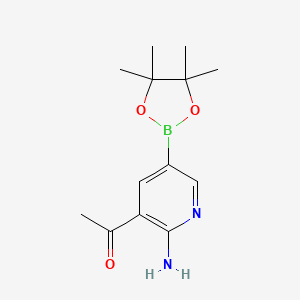
![1-((4-Methoxyphenyl)sulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8249048.png)
